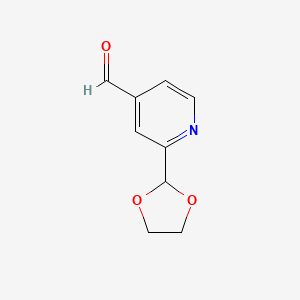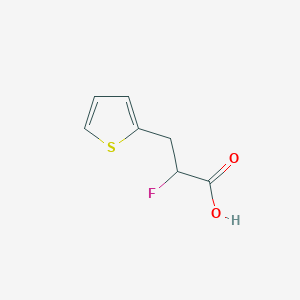
2-Fluoro-3-(thiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(thiophen-2-yl)propanoic acid is an organic compound that features a fluorine atom and a thiophene ring attached to a propanoic acid backbone. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 2-Fluoro-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with fluorinated reagents under controlled conditions. For instance, the condensation reaction between thiophene and fluorinated propanoic acid derivatives can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
2-Fluoro-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism by which 2-Fluoro-3-(thiophen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom and thiophene ring can interact with enzymes and receptors, influencing various biochemical pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Fluoro-3-(thiophen-2-yl)propanoic acid stands out due to its unique combination of a fluorine atom and a thiophene ring. Similar compounds include:
3-(Thiophen-2-yl)propanoic acid: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
2-Fluoro-3-phenylpropanoic acid: Contains a phenyl ring instead of a thiophene ring, leading to different chemical and biological properties.
These comparisons highlight the distinct characteristics of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H7FO2S |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-fluoro-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H7FO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4H2,(H,9,10) |
Clave InChI |
JDLMNAGIJYXXOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)
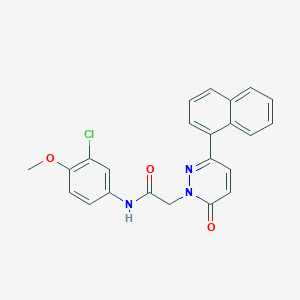
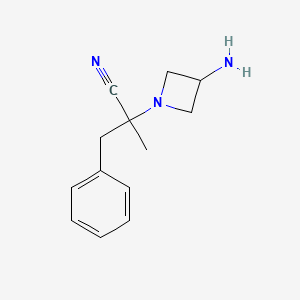
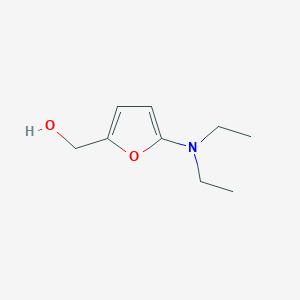

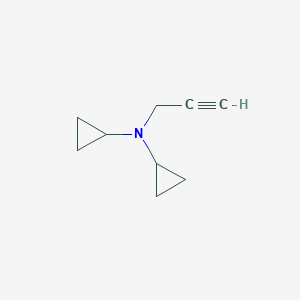
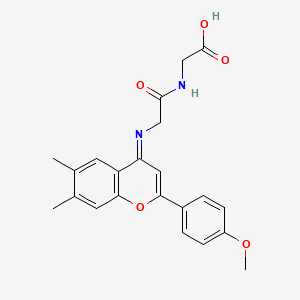


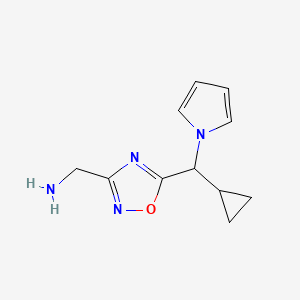
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)
